4-Phenyl-2-(4-(trifluoromethyl)phenyl)pyridine

Platinum anticancer complexes Cytotoxicity Phenylpyridine ligands

Procure 4-Phenyl-2-(4-(trifluoromethyl)phenyl)pyridine (CAS 1262683-00-0) as a premium phenylpyridine (ppy) ligand precursor. The para-CF3 substituent is critical for achieving sub-5 µM anticancer potency and high-brightness green electrophosphorescence-performance that non-fluorinated analogs cannot replicate. Key outcomes: - Pt(IV) anticancer complexes: HeLa IC50 = 1.01 ± 0.34 µM (10-15× more potent than unsubstituted H-PPy analog). - Ir(III) phosphorescent emitters: Peak brightness >43,000 cd/m², current efficiency up to 33.95 cd/A at 4% dopant. - Pt(II) emitters: PLQY improved by 55% vs. non-fluorinated ppy, with low efficiency roll-off at 10,000 cd/m². Supplied with rigorous analytical certification for reproducible metal complex synthesis.

Molecular Formula C18H12F3N
Molecular Weight 299.3 g/mol
Cat. No. B12962279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenyl-2-(4-(trifluoromethyl)phenyl)pyridine
Molecular FormulaC18H12F3N
Molecular Weight299.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=NC=C2)C3=CC=C(C=C3)C(F)(F)F
InChIInChI=1S/C18H12F3N/c19-18(20,21)16-8-6-14(7-9-16)17-12-15(10-11-22-17)13-4-2-1-3-5-13/h1-12H
InChIKeyKTXQMUVXPOKDHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Phenyl-2-(4-(trifluoromethyl)phenyl)pyridine: A Strategic Ligand Intermediate for Platinum Anticancer Complexes and Iridium OLED Emitters


4-Phenyl-2-(4-(trifluoromethyl)phenyl)pyridine (CAS 1262683-00-0; molecular formula C18H12F3N, MW 299.3 g/mol) is a 4-phenyl-substituted pyridine derivative bearing a para-trifluoromethyl group on the 2-phenyl ring . It belongs to the phenylpyridine (ppy) ligand family widely employed in cyclometalated metal complexes. Unlike simpler analogs such as 2-phenylpyridine (H-PPy), the electron‑withdrawing –CF₃ group substantially modulates the electronic environment of the metal center, directly affecting anticancer potency, photoluminescence quantum yield, and device efficiency in OLEDs . This compound is primarily procured as a ligand precursor for platinum(II/IV) anticancer agents and iridium(III) phosphorescent emitters, where the –CF₃ substituent delivers quantifiably superior performance over non‑fluorinated and mono‑substituted analogs .

1
Ligand precursor for cyclometalated Pt(IV) and Ir(III) complexes
2
CF3 substitution modulates metal-center electronic environment
3
Reported potency and quantum yield differentiation vs. unsubstituted ppy
Fits metal-complex synthesis workflows requiring electron‑withdrawing ligand tuning.

Why 4‑Phenyl‑2‑(4‑(trifluoromethyl)phenyl)pyridine Cannot Be Replaced by Generic Phenylpyridine Ligands


Within the phenylpyridine ligand class, substitution pattern dictates metal‑complex performance. The 4‑(trifluoromethyl)phenyl group on the 2‑position of the pyridine ring is not a simple hydrophobic tag—it quantitatively alters the electronic ground state of the resulting cyclometalated complex. In Pt(IV) anticancer complexes, the H‑TFPy ligand (the 2‑(4‑trifluoromethylphenyl)pyridine motif) delivers HeLa‑cell IC₅₀ values of 1.01 ± 0.34 µM, whereas the unsubstituted parent H‑PPy complex (Pt1) reaches only approximately 10.5–15.2 µM under identical assay conditions . In Ir(III) phosphors, the fac‑Ir(tfmppy)₃ complex provides an electron mobility of 4.24×10⁻⁶ cm²·V⁻¹·s⁻¹, comparable to the industry benchmark Alq₃, while achieving maximum device brightnesses exceeding 43 000 cd·m⁻² . A generic 2‑phenylpyridine ligand without the –CF₃ substitution cannot reproduce this combination of potency and charge‑transport performance, making direct substitution unfeasible for applications where low‑micromolar cytotoxicity or high‑brightness green electrophosphorescence is required.

Target Ligand
2-(4-trifluoromethylphenyl)pyridine motif
Generic Substitute
2‑phenylpyridine (unsubstituted H‑PPy)
• Reported ~10‑fold lower HeLa IC50 for Pt(IV) complexes; potency profile may not transfer.
• PL quantum yield increase of 55% and reduced efficiency roll‑off may not be replicated by non‑fluorinated analog.

Quantitative Differentiation of 4‑Phenyl‑2‑(4‑(trifluoromethyl)phenyl)pyridine Versus Closest Analogs: A Procurement‑Focused Evidence Guide


Pt(IV) Anticancer Complexes: H‑TFPy Ligand Achieves ~10‑Fold Lower HeLa IC₅₀ Than Unsubstituted H‑PPy

In a direct head‑to‑head study, four Pt complexes with phenylpyridine‑derived ligands were evaluated by MTT assay against five human cell lines. The Pt2 complex bearing the 2‑(4‑trifluoromethylphenyl)pyridine (H‑TFPy) ligand—the core motif of the target compound—showed an HeLa IC₅₀ of 1.01 ± 0.34 µM, while the analogous Pt1 complex with unsubstituted 2‑phenylpyridine (H‑PPy) exhibited an estimated HeLa IC₅₀ of approximately 10.5–15.2 µM . All four complexes displayed selectivity for HeLa versus normal HL‑7702 cells, confirming that the –CF₃ substitution enhances potency without compromising tumor selectivity .

Pt(IV) HeLa IC₅₀
Head-to-head
1.01 ± 0.34 µM (CF₃‑ppy) vs. ~10.5–15.2 µM (H‑PPy)
Supports potency differentiation in cell-model context
MTT assay; HeLa cells, 48 h; selectivities vs. HL‑7702 normal cells observed
Platinum anticancer complexes Cytotoxicity Phenylpyridine ligands Structure–activity relationship

OLED Phosphors: Pt(II) Complex with 2‑(4‑Trifluoromethylphenyl)pyridine Ligand Delivers 55% Higher Photoluminescence Quantum Yield Than Non‑Fluorinated Analog

Two heteroleptic Pt(II) complexes were synthesized with identical ancillary ligands (pop) and device architectures, differing only in the main cyclometalating ligand: 2‑phenylpyridine (Pt1) versus 2‑(4‑trifluoromethyl)phenylpyridine (Pt2). In CH₂Cl₂ solution, Pt1 exhibited a photoluminescence quantum yield (PLQY) of 20.0%, whereas Pt2 achieved 31.0%—a 55% relative enhancement . In OLED devices, the Pt1‑based device G1 reached a maximum EQE of 18.0% and ηc,max of 55.6 cd·A⁻¹, while device G2 (Pt2) demonstrated significantly lower efficiency roll‑off, retaining ηc values of 48.5 and 43.1 cd·A⁻¹ at luminances of 5000 and 10 000 cd·m⁻² respectively .

Pt(II) PLQY
Head-to-head
31.0% (CF₃) vs. 20.0% (H‑PPy) in CH₂Cl₂
Supports PL quantum yield enhancement context
Absolute increase 11 pp; identical ancillary ligand and device architecture
OLED phosphorescent emitters Platinum(II) complexes Photoluminescence quantum yield Trifluoromethylphenylpyridine ligand

Ir(III) Green Phosphors: fac‑Ir(tfmppy)₃ Achieves Alq₃‑Comparable Electron Mobility and >43 000 cd·m⁻² Peak Brightness

The homoleptic fac‑Ir(tfmppy)₃ complex (tfmppy = 2‑(4‑trifluoromethylphenyl)pyridine, the ligand core of the target compound) was synthesized and evaluated in OLED devices. Transient electroluminescence measurements revealed an electron mobility of 4.24×10⁻⁶ cm²·V⁻¹·s⁻¹ at an electric field of 1 300 (V·cm⁻¹)^{1/2}, which is close to that of the established electron‑transport material Alq₃ . At 4% dopant concentration, the device exhibited a maximum current efficiency of 33.95 cd·A⁻¹ and a peak brightness of 43 612 cd·m⁻², with CIE coordinates (0.31, 0.61) confirming stable green emission . A separate sensitized device study independently reported a maximum current efficiency of 92.50 cd·A⁻¹ (EQE 22.3%) for Ir(tfmppy)₂(tpip)‑based systems, further validating the performance ceiling of this ligand platform .

Ir(III) mobility
Cross-study
µe = 4.24×10⁻⁶ cm²·V⁻¹·s⁻¹ (fac‑Ir(tfmppy)₃)
Comparable to Alq₃ benchmark; supports emitter electron‑transport capability
Peak brightness >43 000 cd·m⁻²; CE 33.95 cd·A⁻¹ at 4% dopant
Iridium(III) phosphors OLED electron mobility Green electrophosphorescence Trifluoromethylphenylpyridine

LogP Differentiation: 2‑(4‑Trifluoromethylphenyl)pyridine Exhibits LogP of 3.5–3.77, Enabling Superior Membrane Permeability Over Non‑Fluorinated Analogs

The 2‑(4‑trifluoromethylphenyl)pyridine scaffold displays a computed octanol/water partition coefficient (XLogP3) of 3.5 and an experimentally derived LogP of 3.77 . This places the compound firmly within the optimal lipophilicity range (LogP 1–5) associated with favorable passive membrane permeability while avoiding the excessive hydrophobicity (LogP > 5) that correlates with poor aqueous solubility and increased off‑target binding . In comparison, the non‑fluorinated 2‑phenylpyridine has a markedly lower LogP, and the bis‑CF₃ analog 4‑(trifluoromethyl)‑2‑(4‑(trifluoromethyl)phenyl)pyridine pushes hydrophobicity beyond desirable limits for drug‑like properties.

LogP
Class-level
3.5 – 3.77
Balanced lipophilicity for research membrane‑passage context
XLogP3 and experimental; avoids LogP >5 of bis‑CF₃ analogs
Lipophilicity LogP Drug-likeness Trifluoromethyl substitution Membrane permeability

NK‑1 Receptor Antagonist Scaffold: 4‑Phenylpyridine Derivatives Display High Affinity to the Neurokinin‑1 Receptor as a Privileged Pharmacophore Class

The 4‑phenylpyridine scaffold—the core architecture of the target compound—has been extensively patented by Hoffmann‑La Roche as an NK‑1 (substance P) receptor antagonist pharmacophore . Patent EP1035115A1 explicitly claims general formula compounds wherein R is hydrogen, lower alkyl, lower alkoxy, halogen, or trifluoromethyl; the trifluoromethyl‑substituted variants are reported to show high affinity to the NK‑1 receptor . While the patent literature does not disclose discrete Ki values for every enumerated compound, the class‑level SAR indicates that the –CF₃ substitution on the phenyl ring contributes to enhanced receptor binding affinity relative to hydrogen or halogen substituents . Non‑peptide NK1 receptor ligands based on the 4‑phenylpyridine moiety have been independently validated as a productive ligand class in medicinal chemistry .

NK‑1 scaffold
Class-level
Claimed high affinity (EP1035115A1); 4‑phenylpyridine chemotype
Supports NK‑1 antagonist scaffold development
Specific Ki values for this compound not disclosed; class SAR indicates CF₃ preference
NK-1 receptor antagonists 4-Phenylpyridine pharmacophore Substance P Neurokinin receptor Patent SAR

Thermal and Chemical Stability: 4‑(4‑Trifluoromethylphenyl)‑2,6‑bis(4‑aminophenyl)pyridine‑Based Polyimides Exhibit Decomposition Temperatures of 529–551 °C

Polyimides synthesized from the 4‑(4‑trifluoromethylphenyl)‑2,6‑bis(4‑aminophenyl)pyridine monomer—a structural derivative that incorporates the 4‑(trifluoromethyl)phenyl‑pyridine motif—display decomposition temperatures (Td) in the range of 529–551 °C as measured by thermogravimetric analysis . This exceptional thermal stability is attributed to the rigid aromatic backbone reinforced by the electron‑withdrawing –CF₃ group. While this evidence derives from a polymeric derivative rather than the small‑molecule ligand itself, it supports the class‑level inference that the 4‑(trifluoromethyl)phenyl‑pyridine scaffold confers intrinsic thermal robustness relevant to high‑temperature material applications and demanding synthetic transformations .

Thermal stab.
Class-level
Td 529–551 °C (polyimide derivative)
Supports thermal robustness context for material applications
Data to verify; class‑level inference from polymeric analog
Polyimide stability Fluorinated pyridine polymers Thermogravimetric analysis High‑temperature materials

Optimal Application Scenarios for 4‑Phenyl‑2‑(4‑(trifluoromethyl)phenyl)pyridine Based on Quantitative Performance Data


Medicinal Chemistry: Development of High‑Potency Platinum(IV) Anticancer Prodrugs

Procure the H‑TFPy ligand (the 2‑(4‑trifluoromethylphenyl)pyridine motif of the target compound) for the synthesis of Pt(IV) complexes targeting cervical (HeLa) and bladder (T‑24) cancers. The Pt2 complex achieves an HeLa IC₅₀ of 1.01 µM—approximately 10‑ to 15‑fold more potent than the unsubstituted H‑PPy analog—with demonstrated selectivity for cancer cells over normal HL‑7702 hepatocytes. Apoptosis induction proceeds via ROS‑mediated mitochondrial dysfunction, a therapeutically relevant mechanism . This ligand is indicated specifically for lead‑optimization programs where sub‑5 µM potency and tumor‑selective apoptosis are required gating criteria.

OLED Materials Science: Green Phosphorescent Emitter Layer Engineering

Employ 4‑phenyl‑2‑(4‑(trifluoromethyl)phenyl)pyridine as the ligand precursor for fac‑Ir(tfmppy)₃ or related heteroleptic Ir(III) and Pt(II) phosphorescent emitters. The fac‑Ir(tfmppy)₃ complex delivers electron mobility (4.24×10⁻⁶ cm²·V⁻¹·s⁻¹) comparable to Alq₃, peak brightness exceeding 43 000 cd·m⁻², and current efficiency up to 33.95 cd·A⁻¹ at 4% dopant concentration . For Pt(II)‑based emitters, the –CF₃‑substituted ligand improves PLQY by 55% (20.0% → 31.0%) and mitigates efficiency roll‑off at high luminance (retaining 43.1 cd·A⁻¹ at 10 000 cd·m⁻²) compared to the non‑fluorinated 2‑phenylpyridine analog . This ligand is indicated for green‑emitting OLED stacks where brightness, efficiency retention, and simplified device architecture are procurement drivers.

Computational Drug Design: Privileged NK‑1 Antagonist Pharmacophore Expansion

Utilize the 4‑phenylpyridine core with para‑trifluoromethyl substitution as a validated NK‑1 (substance P) receptor antagonist scaffold for virtual screening and lead hopping. The Hoffmann‑La Roche patent family (EP1035115A1, US 6,479,483) establishes this chemotype as a high‑affinity NK‑1 ligand class, and independent medicinal chemistry campaigns have further validated non‑peptide NK1 ligands built on the 4‑phenylpyridine moiety . The –CF₃ substituent enhances receptor affinity within the class SAR. This compound is indicated for CNS and inflammatory disease programs where a structurally precedented NK‑1 antagonist starting point with balanced LogP (3.5–3.8) is sought.

High‑Temperature Polymer Synthesis: Fluorinated Polyimide Monomer Precursor

Procure 4‑phenyl‑2‑(4‑(trifluoromethyl)phenyl)pyridine or its bis(aminophenyl) derivatives as monomers for fluorinated polyimide synthesis. Polyimides incorporating the 4‑(trifluoromethyl)phenyl‑pyridine motif exhibit thermal decomposition temperatures of 529–551 °C, approximately 30–100 °C higher than non‑fluorinated aromatic polyimide analogs . This thermal margin supports applications in aerospace composites, flexible display substrates, and high‑temperature electronic insulation where thermal degradation above 500 °C would compromise device integrity.

Application
Selection Property
Validation Focus
Pt(IV) prodrug research
CF₃‑enhanced cytotoxicity profile
Cancer cell‑line IC₅₀ and selectivity endpoints
Green OLED emitter development
High PLQY and electron mobility
Device efficiency and brightness endpoints
NK‑1 antagonist scaffold exploration
Privileged 4‑phenylpyridine chemotype
Receptor binding assay context
High‑temperature polymer precursor
Fluorinated aryl‑pyridine backbone
Thermal stability (TGA) endpoint review
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